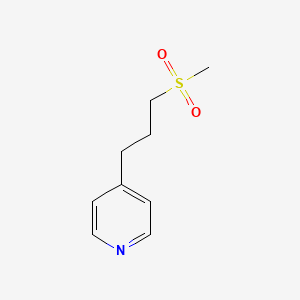

4-(3-Methanesulfonyl-propyl)-pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

4-(3-methylsulfonylpropyl)pyridine |

InChI |

InChI=1S/C9H13NO2S/c1-13(11,12)8-2-3-9-4-6-10-7-5-9/h4-7H,2-3,8H2,1H3 |

InChI Key |

PZPWQFHUWBJCMJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCCC1=CC=NC=C1 |

Origin of Product |

United States |

Oxidation to the Sulfone:the Resulting Sulfide is then Oxidized to the Sulfone. This Transformation is a Standard Procedure in Organic Synthesis and Can Be Accomplished with a Variety of Oxidizing Agents.organic Chemistry.orgcommon Reagents for This Purpose Include Meta Chloroperoxybenzoic Acid M Cpba , Hydrogen Peroxide H₂o₂ , or Potassium Permanganate.organic Chemistry.orgthe Choice of Oxidant and Reaction Conditions Allows for Controlled Oxidation, Preventing Over Oxidation or Reaction with the Pyridine Nitrogen. for Instance, Oxidation of a Sulfide with M Cpba Can Yield the Corresponding Sulfone.organic Chemistry.org

Synthesis of Related Piperidine (B6355638) Analogues via Hydrogenation of Pyridine (B92270) Intermediates

Piperidine derivatives are common structural motifs in pharmaceuticals and are typically synthesized by the reduction of the corresponding pyridine precursors. google.com The hydrogenation of the pyridine ring breaks its aromaticity to form the saturated six-membered piperidine ring.

This reduction can be achieved through various methods:

Catalytic Hydrogenation: This is the most common industrial method, typically employing heterogeneous catalysts like rhodium, ruthenium, or palladium on a carbon support (e.g., Rh/C, Ru/C). mdpi.com These reactions often require high pressures of hydrogen gas and elevated temperatures. google.com

Transfer Hydrogenation: In this method, a hydrogen donor molecule, such as formic acid or isopropanol, is used in place of H₂ gas. organic-chemistry.org For example, N-benzylpyridinium salts can be reduced to the corresponding piperidines using a formic acid/triethylamine mixture with a rhodium catalyst. organic-chemistry.org

Electrocatalytic Hydrogenation: Modern approaches utilize electrochemical methods to hydrogenate pyridines at ambient temperature and pressure, offering a potentially greener alternative to traditional high-pressure methods. mdpi.com

The choice of catalyst and conditions can influence the stereoselectivity of the reduction, which is critical when other substituents are present on the ring.

Catalytic Systems and Reaction Conditions for the Formation of 4-(3-Methanesulfonyl-propyl)-pyridine and its Precursors

The synthesis of this compound and its intermediates relies on a variety of catalytic systems and specific reaction conditions tailored to each synthetic step.

| Synthetic Step | Catalytic System / Reagents | Typical Conditions | Purpose |

| Pyridine Core Synthesis (Hantzsch) | Often non-catalytic, or acid-catalyzed (e.g., p-toluenesulfonic acid) | Reflux in ethanol; Ultrasonic irradiation | Formation of dihydropyridine (B1217469) intermediate |

| Pyridine Core Synthesis (Bohlmann-Rahtz) | Lewis acids (e.g., N-iodosuccinimide, ZnBr₂) or Brønsted acids (e.g., AcOH) | Elevated temperatures (120-170 °C) or lower temps with catalyst | Cyclodehydration of aminodiene intermediate |

| Pyridine Functionalization (Suzuki Coupling) | Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) with a base (e.g., K₃PO₄) | 1,4-Dioxane/water, 85-95 °C | C-C bond formation to functionalize the pyridine ring |

| Thioether Oxidation | Oxidizing agents (e.g., m-CPBA, H₂O₂, NaClO₂/HCl) | Organic solvents (e.g., CH₂Cl₂, Ethyl Acetate) at room temperature | Conversion of sulfide (B99878) to sulfone |

| Pyridine Hydrogenation | Heterogeneous catalysts (e.g., Rh/C, Ru/C, Raney Nickel) | High pressure H₂ gas, elevated temperatures (80-120 °C) | Reduction of aromatic pyridine to saturated piperidine |

| Transfer Hydrogenation | Homogeneous Rhodium catalysts (e.g., [RhCp*Cl₂]₂) with a hydrogen donor (e.g., HCOOH/NEt₃) | Mild temperatures | Reduction of pyridinium (B92312) salts to piperidines without H₂ gas |

Optimization of Synthetic Yields and Purification Techniques for this compound

The efficient synthesis of this compound hinges on the optimization of reaction conditions and the application of rigorous purification methods to ensure high purity of the final product. Research in the broader field of pyridine chemistry provides insights into methodologies that can be adapted to enhance the yield and purity of this specific sulfone.

Optimization of Synthetic Parameters

Key to maximizing the yield of this compound is the careful control of reaction parameters during its synthesis. A plausible synthetic route involves the C-4 alkylation of a pyridine precursor followed by functional group transformations to install the methanesulfonyl moiety. The optimization of such a multi-step synthesis requires a systematic approach.

For instance, in reactions involving the alkylation of pyridines, factors such as the choice of solvent, temperature, and the nature of the base or catalyst are critical. In Minisci-type reactions, for example, the ratio of reactants, including the carboxylic acid alkyl donor, silver nitrate, and ammonium (B1175870) persulfate, must be precisely controlled to favor the desired C-4 substitution and minimize side reactions. nih.gov

Another potential synthetic strategy involves the nucleophilic substitution of a leaving group on a propyl chain by a pyridine nucleophile or vice versa. In such cases, optimization would involve screening various solvents to ensure adequate solubility of reactants while favoring the desired reaction pathway. The reaction temperature is another crucial variable; higher temperatures can increase the reaction rate but may also lead to the formation of impurities. Therefore, identifying the optimal temperature that balances reaction speed and selectivity is essential.

The following table illustrates hypothetical optimization parameters for a key synthetic step, based on common practices in pyridine chemistry:

| Entry | Solvent | Temperature (°C) | Base (Equivalents) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | Triethylamine (1.1) | 12 | 65 |

| 2 | Acetonitrile | 25 | Triethylamine (1.1) | 12 | 70 |

| 3 | Acetonitrile | 50 | Triethylamine (1.1) | 6 | 85 |

| 4 | Acetonitrile | 50 | Diisopropylethylamine (1.1) | 6 | 82 |

| 5 | Tetrahydrofuran | 25 | Sodium Hydride (1.1) | 12 | 75 |

This table is illustrative and presents potential optimization parameters based on analogous chemical transformations.

Purification Techniques

Following the synthesis, a multi-step purification protocol is typically necessary to isolate this compound in high purity. This process often involves a combination of extraction, chromatography, and recrystallization.

Initially, a crude workup involving liquid-liquid extraction is employed to separate the product from the bulk of unreacted starting materials and inorganic byproducts. The organic layer containing the product is typically washed with a saturated aqueous solution of sodium bicarbonate and then water to remove acidic impurities. prepchem.com

Column Chromatography:

For the removal of closely related impurities, flash column chromatography is a highly effective technique. prepchem.com The choice of stationary phase (typically silica (B1680970) gel) and the eluent system is critical for achieving good separation. A gradient of solvents, often starting with a non-polar solvent and gradually increasing the polarity, is used to elute the components from the column. For pyridine derivatives, a common eluent system is a mixture of chloroform (B151607) and methanol. prepchem.com

The effectiveness of chromatographic purification can be summarized in the following table:

| Purification Step | Eluent System | Purity Before (%) | Purity After (%) | Recovery (%) |

| Crude Extraction | Dichloromethane/Water | 45 | 60 | 95 |

| Column Chromatography | Chloroform/Methanol (25:1) | 60 | 98 | 80 |

This table provides representative data on the efficiency of purification steps.

Recrystallization:

Recrystallization is often the final step to obtain a highly pure, crystalline product. prepchem.com This technique relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at varying temperatures. prepchem.com The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. prepchem.com For further purification, treatment with activated carbon can be employed to remove colored impurities before filtration. google.com The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Distillation:

In cases where the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. prepchem.com This technique separates compounds based on their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, allowing for distillation at a lower temperature and minimizing the risk of thermal decomposition.

Advanced Spectroscopic and Structural Elucidation of 4 3 Methanesulfonyl Propyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4-(3-Methanesulfonyl-propyl)-pyridine provides definitive confirmation of its proton environment. The distinct electronic environments of the pyridine (B92270) ring and the alkylsulfonyl chain give rise to characteristic signals. The protons on the pyridine ring appear in the downfield aromatic region, with the α-protons (adjacent to the nitrogen) being the most deshielded due to the inductive effect of the nitrogen atom. The protons of the propyl chain are resolved into three distinct signals, with the methylene (B1212753) group adjacent to the strongly electron-withdrawing sulfonyl group showing a significant downfield shift. The methyl group of the methanesulfonyl moiety appears as a sharp singlet, clearly distinguished from other signals.

Based on established chemical shift principles and data from analogous structures like 4-propylpyridine (B73792), the predicted ¹H NMR spectral data in a solvent such as CDCl₃ are summarized below. chemicalbook.com

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Integration | Structural Assignment |

|---|---|---|---|---|

| ~ 8.50 | 2H | d (doublet) | 2 | α-H on Pyridine Ring |

| ~ 7.15 | 2H | d (doublet) | 2 | β-H on Pyridine Ring |

| ~ 3.05 | 2H | t (triplet) | 2 | -CH₂-SO₂- |

| ~ 2.95 | 3H | s (singlet) | 3 | -SO₂-CH₃ |

| ~ 2.70 | 2H | t (triplet) | 2 | Pyridine-CH₂- |

| ~ 2.10 | 2H | m (multiplet) | 2 | -CH₂-CH₂-CH₂- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The pyridine ring carbons show characteristic shifts, with the carbon atom at the point of substitution (Cγ) and the carbons adjacent to the nitrogen (Cα) appearing furthest downfield. wikipedia.org The carbons of the propyl chain and the sulfone's methyl group appear in the upfield aliphatic region. The carbon atom bonded to the sulfonyl group is notably shifted downfield compared to the other aliphatic carbons due to the electron-withdrawing nature of the SO₂ group.

The predicted ¹³C NMR chemical shifts are detailed in the following table. chemicalbook.comchemicalbook.com

| Chemical Shift (δ, ppm) | Structural Assignment |

|---|---|

| ~ 152.0 | Cγ on Pyridine Ring (substituted) |

| ~ 149.5 | Cα on Pyridine Ring |

| ~ 124.0 | Cβ on Pyridine Ring |

| ~ 55.0 | -CH₂-SO₂- |

| ~ 44.0 | -SO₂-CH₃ |

| ~ 35.0 | Pyridine-CH₂- |

| ~ 26.0 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy for Functional Group Analysis (e.g., ATR-FTIR)

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonyl (SO₂) group, as well as distinct peaks corresponding to the aromatic pyridine ring and the aliphatic alkyl chain. researchgate.netresearchgate.netrsc.org

The key vibrational modes anticipated are:

SO₂ Group: Strong asymmetric and symmetric stretching vibrations are the most prominent features, confirming the presence of the sulfone moiety.

Pyridine Ring: Aromatic C-H stretching appears above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ region.

Alkyl Chain: Aliphatic C-H stretching vibrations from the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ range.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl, Methyl) |

| ~ 1600, 1500 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |

| 1350 - 1300 | Asymmetric SO₂ Stretch | Sulfonyl |

| 1160 - 1120 | Symmetric SO₂ Stretch | Sulfonyl |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information regarding the molecular weight and structural composition of a molecule through its ionization and subsequent fragmentation. For this compound (Molecular Formula: C₉H₁₃NO₂S), the calculated monoisotopic mass is 199.0667 Da. High-Resolution Mass Spectrometry (HRMS) would detect the protonated molecular ion [M+H]⁺ at m/z 200.0745, confirming the elemental composition with high accuracy.

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) is predictable. The molecular ion is expected to undergo characteristic cleavages, primarily involving the propylsulfonyl chain. Key fragmentation pathways would include the loss of the methyl radical, the entire methylsulfonyl radical, and cleavage of the propyl chain, leading to the formation of stable pyridinic fragments. massbank.eumdpi.com

| m/z (Predicted) | Fragment Identity | Description |

|---|---|---|

| 199 | [C₉H₁₃NO₂S]⁺ | Molecular Ion (M⁺) |

| 184 | [M - CH₃]⁺ | Loss of a methyl radical from the sulfone group |

| 120 | [M - CH₃SO₂]⁺ | Loss of the methylsulfonyl radical, forming a propyl-pyridine cation |

| 93 | [C₅H₄N-CH₂]⁺ | Benzylic-type cleavage, forming the picolyl cation |

| 92 | [C₅H₄N-CH]⁺ | Loss of a hydrogen from the picolyl cation |

Potential Application of X-ray Crystallography for Solid-State Structural Determination

Should this compound be rendered in a suitable crystalline form, single-crystal X-ray crystallography would serve as the definitive method for elucidating its three-dimensional structure in the solid state. researchgate.netresearchgate.net This powerful analytical technique would provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be determined. acs.org

Such an analysis would unambiguously confirm the molecular connectivity and reveal the preferred conformation of the flexible 3-methanesulfonyl-propyl side chain relative to the planar pyridine ring. Furthermore, it would provide invaluable insight into the supramolecular assembly, detailing how individual molecules pack within the crystal lattice. This includes the identification of any significant intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions involving the sulfonyl group, or π–π stacking between pyridine rings, which collectively govern the material's solid-state properties. nih.gov

Structure Activity Relationship Sar Studies Centered on the 4 3 Methanesulfonyl Propyl Pyridine Scaffold

Impact of Modifications to the Pyridine (B92270) Core on Biological Activity

The pyridine core of 4-(3-Methanesulfonyl-propyl)-pyridine serves as a key interaction point with biological targets. Modifications to this heterocyclic ring, including the position of the nitrogen atom and the introduction of various substituents, can significantly influence the compound's biological profile.

Studies on related pyridine derivatives have shown that even minor alterations to the pyridine ring can lead to dramatic changes in activity. For instance, the position of the nitrogen atom is critical for establishing specific hydrogen bonds or electrostatic interactions within a receptor's binding pocket. While direct SAR studies on the this compound scaffold are limited in publicly available literature, general principles from analogous series can be informative. For example, in a series of potent selective PPARγ modulators, the replacement of a 2-pyridyl group with a 3- or 4-pyridyl group was explored, indicating that the nitrogen's location impacts potency. nih.gov

Furthermore, the introduction of substituents onto the pyridine ring can modulate factors such as lipophilicity, electronic distribution, and steric bulk, all of which are critical for target engagement and pharmacokinetic properties. A broad review of pyridine derivatives highlights that the presence and positioning of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas bulky groups or halogens may have a detrimental effect. nih.gov

Table 1: Hypothetical Impact of Pyridine Core Modifications on Biological Activity

| Modification to Pyridine Core | Predicted Effect on Activity | Rationale |

| Isomeric relocation of the sulfonyl-propyl chain (e.g., to the 2- or 3-position) | Significant change in activity | Alters the geometry and vector of key interacting groups. |

| Introduction of small alkyl groups (e.g., methyl) | May increase or decrease activity | Can enhance binding through van der Waals interactions or cause steric hindrance. |

| Addition of electron-donating groups (e.g., -OCH3, -NH2) | Potential increase in activity | Can enhance hydrogen bonding capacity and modulate electronic properties. nih.gov |

| Addition of electron-withdrawing groups (e.g., -Cl, -CF3) | Variable effects | Can alter the pKa of the pyridine nitrogen and influence metabolic stability. |

Influence of the Sulfonyl-Propyl Chain and its Derivatizations on Activity

The length of the alkyl chain connecting the pyridine ring to the sulfonyl group is a key determinant of the spatial orientation of these two moieties. An optimal chain length is often required to position the terminal group correctly within a binding site. Shortening or lengthening the propyl chain would alter this distance and could disrupt favorable interactions.

The methanesulfonyl group itself is a strong hydrogen bond acceptor. Replacing the methyl group with larger alkyl or aryl substituents would modulate the steric and electronic properties of this functional group. For instance, incorporating more lipophilic groups could enhance membrane permeability but might also lead to non-specific binding.

In a broader context, studies on compounds with sulfonamide moieties fused to pyridine rings have demonstrated that modifications to the alkyl chain and the sulfonyl group can significantly affect antitumor and cytotoxic activities. ekb.eg

Systematic Derivatization Strategies around the 4-Position and Methanesulfonyl Group

Systematic derivatization is a cornerstone of medicinal chemistry for optimizing lead compounds. For the this compound scaffold, this would involve a methodical exploration of chemical space around the 4-position of the pyridine ring and the methanesulfonyl group.

At the 4-position, the propyl chain could be replaced with other linkers of varying lengths and flexibilities. For example, introducing rigidity through a double or triple bond within the chain could lock the molecule into a more active conformation.

Regarding the methanesulfonyl group, bioisosteric replacement is a common strategy. Replacing the sulfone with other hydrogen bond acceptors, such as a sulfonamide or a phosphonate, could lead to improved activity or selectivity. A study on NMDA receptor antagonists prepared a series of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine derivatives, highlighting the importance of the acidic group for receptor affinity. nih.gov

Table 2: Potential Systematic Derivatization Strategies

| Derivatization Site | Proposed Modification | Expected Outcome |

| Propyl Chain | Varying chain length (ethyl, butyl) | Optimize distance between pharmacophoric features. |

| Propyl Chain | Introduction of unsaturation (alkene, alkyne) | Introduce conformational rigidity. |

| Methanesulfonyl Group | Replacement with sulfonamide (-SO2NHR) | Modulate hydrogen bonding capacity and physicochemical properties. |

| Methanesulfonyl Group | Replacement of methyl with larger alkyl/aryl groups | Alter steric bulk and lipophilicity. |

Identification of Key Pharmacophoric Features within the this compound Framework

A pharmacophore model for the this compound framework would likely consist of several key features that are essential for its biological activity. Based on the chemical structure, these features can be hypothesized as follows:

A basic nitrogen atom in the pyridine ring: This can act as a hydrogen bond acceptor or be protonated at physiological pH, allowing for ionic interactions.

An aromatic pyridine ring: This can engage in π-π stacking or hydrophobic interactions with the target protein.

A flexible hydrophobic linker (the propyl chain): This provides the appropriate distance and conformational flexibility to position the other pharmacophoric features optimally.

A hydrogen bond acceptor (the sulfonyl group): The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, which can be crucial for anchoring the molecule in the binding site.

Pharmacophore-based database searches have been successfully employed to identify novel pyridine-based inhibitors for various targets, underscoring the utility of defining these key features. nih.gov For instance, a pharmacophore model for imidazo[4,5-b]pyridine analogs identified aromatic, hydrogen bond donor, and hydrogen bond acceptor features as important for renin inhibitory activity. researchgate.net

Comparative SAR Analysis with Known Pyridine and Piperidine (B6355638) Derivatives

To understand the unique contribution of the this compound scaffold, it is valuable to compare its SAR with that of related pyridine and piperidine derivatives.

The saturation of the pyridine ring to form a piperidine ring removes the aromaticity and introduces a three-dimensional chair or boat conformation. This change significantly alters the shape, basicity, and lipophilicity of the molecule. In many cases, this transformation can lead to a change in selectivity or a complete loss of activity, depending on the nature of the target protein's binding site. A study synthesizing nitrosourea (B86855) derivatives of both pyridine and piperidine for anticancer activity found that the nature of the heterocyclic core significantly impacted efficacy. nih.gov

Furthermore, comparing the 4-substituted pyridine with its 2- and 3-substituted isomers can reveal the importance of the substitution pattern for biological activity. The relative orientation of the side chain with respect to the pyridine nitrogen can dictate the molecule's ability to adopt the correct binding pose. A comparative modeling study of active pyridine and poorly active piperidine sulfonic acid derivatives as NMDA receptor antagonists suggested different binding geometries for the sulfonic moiety depending on the core heterocycle. nih.gov

In Vitro Biological Activity and Mechanistic Elucidation of 4 3 Methanesulfonyl Propyl Pyridine and Its Analogues

Antimicrobial Activity

The antimicrobial potential of pyridine (B92270) derivatives, including analogues of 4-(3-Methanesulfonyl-propyl)-pyridine, has been a subject of extensive research. These investigations have revealed a broad spectrum of activity against various microbial pathogens, encompassing bacteria and fungi, and have shed light on their mechanisms of action, including the disruption of biofilms.

Derivatives of pyridine have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com The antibacterial activity is often influenced by the specific substitutions on the pyridine ring and the nature of the side chains attached.

For instance, certain isonicotinic acid hydrazide derivatives with Br, OCH3, and Cl groups have shown high activity, surpassing standard drugs like norfloxacin (B1679917) in some cases. nih.gov Similarly, a series of N-alkylated pyridine-based organic salts exhibited varied antibacterial effects; one compound demonstrated a 56 ± 0.5% inhibition against Staphylococcus aureus and 55 ± 0.5% against Escherichia coli at a concentration of 100 μg mL−1. mdpi.com Other research on substituted Mannich bases identified compounds with significant activity against Gram-positive species like Bacillus subtilis and S. aureus, and Gram-negative species such as Pseudomonas aeruginosa and E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25–12.5 μg mL−1. nih.gov

The length of the side chain on the pyridinium (B92312) nitrogen has also been shown to affect antimicrobial activity, with longer chains, such as a 3-phenylpropyl group, leading to increased efficacy against S. aureus. mdpi.com In contrast, some synthetic pyridine Schiff bases showed a pronounced biocidal effect against Gram-positive bacteria but no discernible effect on Gram-negative bacteria, suggesting that the target may be absent in the latter or the compounds cannot reach their target sites. mdpi.com Pyrimidine (B1678525) analogues have also been identified as a new class of antibiotics specifically targeting Gram-positive bacteria. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyridine Analogues This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a] pyrimidine (R= 4-CH3) | Bacillus subtilis | MIC | 7.60 µg/mL | researchgate.net |

| Pyrazolo[1,5-a] pyrimidine (R= 4-CH3) | Staphylococcus aureus | MIC | 31.25 µg/mL | researchgate.net |

| Pyrazolo[1,5-a] pyrimidine (R= 4-Cl) | Acinitobacter CI | MIC | 7.81 µg/mL | researchgate.net |

| N-alkylated pyridine salt (Compound 66) | Staphylococcus aureus | % Inhibition (at 100 µg/mL) | 56 ± 0.5% | mdpi.com |

| N-alkylated pyridine salt (Compound 66) | Escherichia coli | % Inhibition (at 100 µg/mL) | 55 ± 0.5% | mdpi.com |

| Substituted Mannich base (Compound 12, 15, 16, 17) | B. subtilis, S. aureus, P. aeruginosa, E. coli | MIC | 6.25–12.5 µg/mL | nih.gov |

| Pyridinium salt with 3-phenylpropyl chain (Compound 3d) | Staphylococcus aureus | MIC | 4 µg/mL | mdpi.com |

| 3-(pyridine-3-yl)-2-oxazolidinone (Compound 21d) | S. pneumoniae (ATCC 49619) | MIC | Similar to Linezolid | nih.gov |

The antifungal activity of pyridine and its analogues is also well-documented. nih.govresearchgate.net A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were evaluated for their activity against various fungal strains isolated from patients with mycosis. mdpi.com Many of these compounds demonstrated greater efficacy than the standard antifungal drug fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with MIC values of ≤ 25 µg/mL. mdpi.com

Substituted Mannich bases derived from isonicotinic acid have also exhibited high antifungal activity against C. albicans and Candida glabrata species, with MIC values of 12.5 μg mL−1. nih.gov Furthermore, certain pyridine compounds have been shown to be necessary for achieving better antifungal activity than Amphotericin B against fungi like Aspergillus fumigatus and Syncephalastrum racemosum. mdpi.com The mechanism for some of these compounds is believed to involve the inhibition of lanosterol (B1674476) demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Pyridine Analogues This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 4-Substituted Pyridine-3-sulfonamide (B1584339) | Candida albicans | MIC | ≤ 25 µg/mL | mdpi.com |

| 4-Substituted Pyridine-3-sulfonamide | Rhodotorula mucilaginosa | MIC | ≤ 25 µg/mL | mdpi.com |

| Substituted Mannich base (Compound 12, 15, 16, 17) | Candida albicans | MIC | 12.5 µg/mL | nih.gov |

| Substituted Mannich base (Compound 12, 15, 16, 17) | Candida glabrata | MIC | 12.5 µg/mL | nih.gov |

| Thiophene-pyrazole-pyridine hybrid | Aspergillus fumigatus | Activity Comparison | Better than Amphotericin B | mdpi.com |

| Thiophene-pyrazole-pyridine hybrid | Syncephalastrum racemosum | Activity Comparison | Better than Amphotericin B | mdpi.com |

Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics. nih.gov Pyridine derivatives have emerged as promising agents for both inhibiting the formation of and eradicating established biofilms. researchgate.net

N-alkylated pyridine-based organic salts have been investigated for their antibiofilm properties. mdpi.com Certain salts were found to inhibit biofilm formation in S. aureus by 58 ± 0.4% at a concentration of 75 μg mL−1, while another analogue inhibited E. coli biofilm by 55 ± 0.5% at 100 μg mL−1. mdpi.com Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives found that these compounds exhibited universal antibiofilm activity, with one in particular showing significant concentration-dependent inhibition of biofilm formation. nih.gov The modification of macrocyclic platforms with classic antimicrobials containing sulfonamide residues has also been shown to prevent biofilm formation by S. aureus and P. aeruginosa. researchgate.net

Table 3: Biofilm Inhibition by Selected Pyridine Analogues This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Bacterial Strain | Concentration | % Biofilm Inhibition | Reference |

|---|---|---|---|---|

| N-alkylated pyridine salt (Compound 65, 60, 67) | Staphylococcus aureus | 75 µg/mL | 58 ± 0.4% | mdpi.com |

| N-alkylated pyridine salt (Compound 61) | Escherichia coli | 100 µg/mL | 55 ± 0.5% | mdpi.com |

| 3-(pyridine-3-yl)-2-oxazolidinone (Compound 21d) | Not specified | Concentration-dependent | Significant | nih.gov |

The antimicrobial effects of this compound and its analogues can be attributed to several molecular mechanisms.

Enzyme Inhibition: A primary mechanism is the inhibition of essential microbial enzymes. Certain antifungal pyridine and pyrimidine compounds are suggested to inhibit lanosterol demethylase, an enzyme critical for ergosterol biosynthesis in fungi. nih.gov A clear correlation was found between the concentration at which the sterol profile was altered and the antifungal activity, indicating that growth inhibition was caused by a reduction in ergosterol synthesis. nih.gov In bacteria, pyridine derivatives have been investigated as inhibitors of enzymes like dehydrosqualene synthase in S. aureus, which is a key enzyme in the biosynthesis of the virulence factor staphyloxanthin. researchgate.net Other pyridine-based structures, such as those incorporating a sulfonamide group, have been shown to inhibit carbonic anhydrase and NADPH oxidase 2 (NOX2). nih.govmdpi.commdpi.com

Disruption of Membrane Integrity: Another potential mechanism is the disruption of the microbial cell membrane's integrity. nih.govmdpi.com While direct evidence for this compound is limited, this mode of action is common for various antimicrobial agents. nih.gov Cationic biocides, for example, can induce toxic effects through ionic interactions that disrupt membrane integrity. mdpi.com The resulting loss of the plasma membrane's chemiosmotic potential and influx of ions like Ca2+ can lead to cell death. nih.gov

Interference with Biosynthesis Pathways: Pyridine and pyrimidine analogues can also interfere with fundamental cellular biosynthesis pathways. Some pyrimidine analogues exert their antibacterial activity against Gram-positive cocci by inducing thymineless death through the inhibition of thymidylate synthetase (ThyA) and/or by inhibiting RNA synthesis. nih.gov Additionally, some nucleoside analogues containing a pyridine moiety have been shown to inhibit cell-wall peptidoglycan biosynthesis. researchgate.net

Anti-inflammatory Activity

Beyond their antimicrobial properties, pyridine-based compounds have been evaluated for their anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade. nih.govnih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. nih.govjpp.krakow.pl There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. jpp.krakow.pl Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. aalto.fi

A series of novel 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov One compound in this series, 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine, was identified as a particularly potent and selective COX-2 inhibitor. nih.gov Similarly, a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal propyl sulfonamides were designed, with some compounds showing high prostaglandin (B15479496) E2 (PGE2) inhibition, with IC50 values as low as 2.54 μM. strath.ac.uk These potent compounds were also found to have a high binding affinity to the COX-2 active site. strath.ac.uk Pyridine and pyrimidine analogs of acetaminophen (B1664979) have also been studied as COX-1 inhibitors. researchgate.net

Table 4: In Vitro COX-2 Inhibition by Selected Pyridine Analogues This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Target Enzyme | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine analogue (Compound 8d) | PGE2 (COX-2 pathway) | IC50 | 3.47 µM | strath.ac.uk |

| 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine analogue (Compound 9k) | PGE2 (COX-2 pathway) | IC50 | 2.54 µM | strath.ac.uk |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 4d) | COX-2 | IC50 | 0.21 µM | nih.gov |

| 1,3,4-trisubstituted pyrazole (B372694) (PYZ16) | COX-2 | IC50 | 0.52 µM | aalto.fi |

| Methanesulfonamide derivative of 3,4-diaryl-2-imino-4-thiazoline (Compound 2i) | Inflammation (in vivo) | % Inhibition | 34.7% | nih.govresearchgate.net |

Inhibition of Lipoxygenase Enzymes

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.gov Inhibition of these enzymes is a therapeutic strategy for inflammatory conditions. While no direct studies on the lipoxygenase inhibition by this compound were identified, research on related heterocyclic compounds provides some context. For instance, certain pyridazino-quinoline derivatives have been synthesized and evaluated for their inhibitory effects on 5-lipoxygenase (5-LOX), although they demonstrated only weak inhibition. nih.gov The anti-inflammatory potential of various plant extracts has also been linked to their ability to inhibit lipoxygenase. nih.gov

Modulation of Nitric Oxide (NO) Production

Nitric oxide (NO) is a signaling molecule with diverse physiological roles, and its overproduction is associated with inflammatory conditions. nih.gov Consequently, modulation of NO production is a key area of pharmacological research. Although no specific data exists for this compound, various compounds are known to inhibit NO production in vitro. For example, certain compounds isolated from the pathogenic fungus Curvularia sp. have demonstrated inhibitory activity on NO production in RAW 264.7 macrophage cells. nih.gov

Suppression of Prostaglandin E2 (PGE2) Generation

Prostaglandin E2 (PGE2) is another key mediator of inflammation, and its synthesis is a target for anti-inflammatory drugs. researchgate.net The generation of PGE2 can be suppressed by inhibiting enzymes in the arachidonic acid cascade. While the effect of this compound on PGE2 generation has not been reported, various α-ketoheterocycles have been synthesized and shown to inhibit PGE2 formation at a cellular level. mdpi.com

Enzyme Inhibition Profiles

Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA I, hCA II) Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for Alzheimer's disease. researchgate.net Several pyridine-containing compounds have been investigated as AChE inhibitors. For instance, a series of imidazo[1,2-a]pyridine (B132010) derivatives were designed and synthesized, with some compounds exhibiting good inhibitory potency against AChE from various sources. researchgate.net

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. The human isoforms hCA I and hCA II are important drug targets. Notably, pyridine-3-sulfonamide derivatives have been explored as carbonic anhydrase inhibitors. mdpi.com A series of 4-substituted pyridine-3-sulfonamides were synthesized and showed a broad range of inhibitory activity against hCA I and hCA II. mdpi.com Similarly, pyrazolo[4,3-c]pyridine sulfonamides have also been evaluated for their inhibitory activity against these isoforms. nih.gov

| Compound Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine derivatives | AChE | IC50 = 48 - 73 µM | researchgate.net |

| 4-Substituted pyridine-3-sulfonamides | hCA I | Broad range of KI values | mdpi.com |

| 4-Substituted pyridine-3-sulfonamides | hCA II | KI up to 271 nM | mdpi.com |

| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I | Ki values in the nanomolar range | nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamides | hCA II | Ki = 5.6 - 7329 nM | nih.gov |

Kinase Inhibitory Activities, Including TRK Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that have emerged as important targets in cancer therapy. nih.gov The development of TRK inhibitors is an active area of research. While there is no specific information on this compound, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors. nih.gov Some of these compounds have shown potent inhibitory activity against TRKA.

A novel methanesulfonyl pyridine derivative, CK-3, has been shown to suppress hepatocellular carcinoma proliferation by blocking the PI3K/AKT/mTOR and MAPK/ERK pathways. nih.gov

| Compound Class | Target Kinase | Inhibition Data (IC50) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivative (A01) | TRKA | 0.293 µM | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative (C03) | TRKA | 56 nM | nih.gov |

| Methanesulfonyl pyridine derivative (CK-3) | PI3Kα | Data not specified | nih.gov |

| Methanesulfonyl pyridine derivative (CK-3) | PI3Kδ | Data not specified | nih.gov |

Inhibition of Specific Microbial Enzymes (e.g., Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (MTB PtpB))

Mycobacterium tuberculosis protein tyrosine phosphatase B (Mtb PtpB) is a virulence factor secreted by the bacterium and is considered a promising target for the development of new anti-tuberculosis drugs. mdpi.com A variety of small molecules have been investigated as inhibitors of Mtb PtpB. Although no studies have specifically implicated this compound, the search for potent and selective inhibitors is ongoing. For example, a potent and selective Mtb PtpB inhibitor, I-A09, was identified from a combinatorial library of bidentate benzofuran (B130515) salicylic (B10762653) acid derivatives. Another potent inhibitor, (oxalylamino-methylene)-thiophene sulfonamide (OMTS), was also developed and showed high specificity for PtpB. nih.gov

Histone Lysine (B10760008) Demethylase (KDM4, KDM5) Inhibition

Histone lysine demethylases, such as members of the KDM4 and KDM5 families, are critical regulators of epigenetic modifications, influencing gene expression by removing methyl groups from lysine residues on histone tails. mdpi.com The KDM4 family primarily targets di- and trimethylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). mdpi.com The KDM5 family of enzymes is responsible for the demethylation of trimethylated histone H3 at lysine 4 (H3K4me3). acs.org Aberrant activity of these enzymes has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets. mdpi.com

However, there are no specific studies detailing the inhibitory activity of this compound against any KDM4 or KDM5 subfamily members.

Interactive Data Table: KDM4 and KDM5 Inhibition

| Compound | Target | IC50 (nM) | Assay Type |

|---|---|---|---|

| This compound | KDM4 | No data available | N/A |

CDP Reductase Activity Inhibition

Cytidine diphosphate (B83284) (CDP) reductase is a component of the larger ribonucleotide reductase (RNR) enzyme complex. RNRs are essential for DNA synthesis and repair, as they catalyze the conversion of ribonucleotides to their corresponding deoxyribonucleotides, a rate-limiting step in the production of DNA precursors. nih.gov Inhibition of RNR can thus halt cell proliferation, making it a key target in cancer therapy. nih.gov

There is no available scientific literature that has evaluated the inhibitory effect of this compound on CDP reductase activity.

Interactive Data Table: CDP Reductase Inhibition

| Compound | IC50 (µM) | Enzyme Source |

|---|

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. sigmaaldrich.com Tetrahydrofolate and its derivatives are vital for the synthesis of nucleotides and certain amino acids, which are required for DNA replication and cellular growth. sigmaaldrich.comucsd.edu Consequently, DHFR inhibitors are utilized as therapeutic agents in the treatment of cancers and infectious diseases. nih.gov

No studies have been published that assess the potential of this compound to inhibit dihydrofolate reductase.

Interactive Data Table: Dihydrofolate Reductase Inhibition

| Compound | Target Organism | IC50 (µM) |

|---|

Receptor Binding and Functional Assays

Dopamine (B1211576) Receptor (D2, D3) Binding and Functional Modulation (Agonism/Antagonism)

The dopamine D2 and D3 receptors are members of the D2-like family of G protein-coupled receptors and are significant targets in the central nervous system for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. nih.gov These receptors play a role in modulating cognitive and emotional functions. nih.gov Ligands can exhibit binding affinity and may act as agonists, stimulating the receptor, or as antagonists, blocking its activity.

A review of the current literature indicates no published data on the binding affinity or functional modulation (agonism or antagonism) of this compound at either the dopamine D2 or D3 receptors.

Interactive Data Table: Dopamine Receptor Binding

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| This compound | D2 | No data available | Not determined |

Adenosine (B11128) Receptor (A1, A3) Binding Affinities and Selectivity

Adenosine receptors, including the A1 and A3 subtypes, are G protein-coupled receptors that mediate the physiological effects of adenosine. The A1 receptor is widely distributed and involved in cardiovascular, neural, and renal functions. The A3 receptor is implicated in inflammatory processes and is overexpressed in certain tumor cells. researchgate.net The binding affinity and selectivity of compounds for these receptor subtypes are critical determinants of their potential therapeutic effects.

There is no scientific literature available that reports on the binding affinities or selectivity of this compound for the adenosine A1 or A3 receptors.

Interactive Data Table: Adenosine Receptor Binding

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (A1 vs A3) |

|---|---|---|---|

| This compound | A1 | No data available | N/A |

Sigma Receptor Binding

Sigma receptors, which are now understood to be distinct from opioid receptors, are classified into two main subtypes: sigma-1 (σ1) and sigma-2 (σ2). nih.gov These receptors are involved in a variety of cellular functions and have been implicated in neuropsychiatric disorders and cancer. nih.govnih.gov The binding of ligands to these receptors can modulate various signaling pathways.

No experimental data has been published regarding the binding affinity of this compound for either the sigma-1 or sigma-2 receptors.

Interactive Data Table: Sigma Receptor Binding

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | Sigma-1 | No data available |

Table of Compound Names

| Compound Name |

|---|

Cannabinoid Receptor (CB1, CB2) Binding Selectivity

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and represent important therapeutic targets. While direct binding data for this compound is unavailable, studies on other pyridine derivatives have demonstrated their potential to act as selective cannabinoid receptor agonists.

Research into novel pyridine derivatives has led to the discovery of potent and selective CB2 receptor agonists. nih.gov For instance, the replacement of a phenyl ring with a pyridine ring in a series of (morpholinomethyl)aniline carboxamide cannabinoid receptor ligands resulted in a new chemical series with affinity for the CB2 receptor. nih.gov One such compound, 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide, was identified as a potent and selective CB2 agonist. nih.gov This finding suggests that the pyridine scaffold can be a crucial element in designing selective CB2 receptor ligands.

Table 1: Cannabinoid Receptor (CB2) Agonist Activity of a Pyridine Derivative

| Compound | Target | Activity | Reference |

| 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide | CB2 Receptor | Agonist | nih.gov |

CFTR Potentiator Activity

The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride ion channel, and its dysfunction leads to cystic fibrosis. CFTR potentiators are molecules that enhance the channel's activity. While no direct data exists for this compound, compounds containing a triazolopyridine scaffold with a sulfonamide substituent have been investigated for the treatment of cystic fibrosis, suggesting a potential role for such structures in modulating CFTR activity. mdpi.com

Research has identified various small molecules that act as CFTR potentiators. mdpi.com For instance, the potentiator VX-770 (ivacaftor) has been approved for clinical use. mdpi.com The development of novel potentiators is an active area of research, and the pyridine scaffold is present in some of the investigated compounds. The ability of this compound to act as a CFTR potentiator would require specific experimental evaluation.

Anticancer Activity

The anticancer potential of pyridine derivatives is a significant area of research, with numerous studies exploring their cytotoxic effects and mechanisms of action.

A wide array of pyridine derivatives has demonstrated cytotoxic activity against various human cancer cell lines. For example, novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have shown promising in vitro cytotoxic activities. mdpi.com Similarly, pyridine-ureas have been synthesized and evaluated for their anti-proliferative activity against breast cancer (MCF-7) and other cancer cell lines. nih.gov Some of these compounds exhibited potent activity, with IC50 values in the micromolar and even sub-micromolar range. nih.gov

The presence of a sulfonyl group in other classes of compounds has also been associated with anticancer activity. researchgate.net Therefore, the methanesulfonyl group in this compound could contribute to potential cytotoxic effects against cancer cells.

Table 2: In Vitro Cytotoxic Activity of Selected Pyridine Derivatives

| Compound Class | Cancer Cell Line(s) | IC50 Range (µM) | Reference |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | A549, MCF-7 | Not specified | mdpi.com |

| Pyridine-ureas | MCF-7 | 0.11–5.14 | nih.gov |

The anticancer effects of pyridine derivatives are mediated through various mechanisms. Many pyridine-containing compounds inhibit cell proliferation and induce apoptosis (programmed cell death). nih.govchemijournal.com For instance, some anticancer pyridines have been shown to cause G2/M cell cycle arrest and induce apoptosis through the upregulation of p53 and JNK. nih.gov

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a key target for anticancer drugs. wikipedia.org Topoisomerase inhibitors can block the action of the enzyme, leading to DNA damage and cell death. wikipedia.org While there is no direct evidence of this compound acting as a topoisomerase I inhibitor, various heterocyclic compounds, including those with pyridine scaffolds, have been investigated for this activity. chemijournal.com The potential for compounds containing a sulfonyl group to act as topoisomerase inhibitors has also been explored in other chemical series. nih.gov Further research would be necessary to determine if this compound or its analogues possess topoisomerase I inhibitory activity.

Other Reported Biological Activities Relevant to the Compound's Structural Class

The pyridine nucleus is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. drugbank.comresearchgate.net Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroactive properties. drugbank.comresearchgate.netresearchgate.net The inclusion of a sulfonyl group can further modulate a compound's physicochemical properties and biological activity, often enhancing its ability to interact with specific biological targets. nih.gov

Compounds possessing a pyridine core have been investigated for their potential to interfere with blood clot formation and platelet aggregation.

Pyridine Derivatives: In a study of novel pyridine derivatives synthesized via Suzuki cross-coupling, several compounds were assessed for their ability to lyse human blood clots. One compound, N-[5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-yl]acetamide, demonstrated the highest activity, achieving 41.32% clot lysis. doaj.org Another derivative from a related series showed 31.61% anti-thrombolytic activity. core.ac.uk These results indicate that pyridine derivatives bearing substituted aryl rings and an acetamide (B32628) group can exhibit moderate to good thrombolytic characteristics. core.ac.uk

Thienopyridine Derivatives: This class of compounds, which features a thiophene (B33073) ring fused to a pyridine ring, includes well-known antiplatelet agents. nih.govgoogle.com Research on six new thieno[2,3-b]pyridine (B153569) derivatives revealed that all compounds inhibited in vitro platelet activation and aggregation, with some showing greater potency than the commonly used drug clopidogrel. nih.gov These compounds are believed to target the P2Y12 receptor, a key player in platelet activation. nih.gov

Pyrazolopyridine Derivatives: A series of pyrazolo[3,4-b]pyridine-4-carbohydrazide derivatives were evaluated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA). The most active compounds inhibited ADP-induced aggregation by 57.2% and 61.1%, respectively. researchgate.net The inhibitory effects on AA-induced aggregation were comparable to that of acetylsalicylic acid, suggesting an interaction with the cyclooxygenase-1 (COX-1) enzyme. researchgate.net

The pyridine scaffold is a common feature in compounds that act on the central nervous system (CNS), influencing various receptors and neuronal pathways. researchgate.netjchemrev.com

Receptor Modulation: Pyridine derivatives have been reported to interact with several key CNS receptors. Their activity can be mediated through GABA-A receptors, NMDA receptors, and nicotinic acetylcholine receptors. jchemrev.com This broad receptor interaction profile underlies the diverse neuroactive effects observed in this class of compounds.

Anxiolytic Activity: A specific class of 2-phenyl-imidazo[1,2-a]pyridine derivatives has been identified as potent and selective ligands for peripheral benzodiazepine (B76468) receptors (PBRs). nih.gov These compounds were found to stimulate the synthesis of neuroactive steroids, which are known to have anxiolytic effects. In an anticonflict test in rats, one such derivative elicited a significant, dose-dependent anxiolytic effect, comparable to that of diazepam. nih.gov

General CNS Activity: Pyridine alkaloids, found in nature in plants like tobacco, are well-known for their neuroactive properties. researchgate.net Synthetic thioalkyl derivatives of pyridine have also demonstrated a broad spectrum of neuropsychiatric effects, including activating behavior and anxiolytic properties, alongside the antidepressant and anticonvulsant activities discussed below. nih.gov

Certain pyridine and sulfonylpyridine analogues have been shown to possess anti-inflammatory and immunomodulatory activities. The anti-inflammatory response is a key component of the immune system's function.

Anti-inflammatory Response: A compound identified as 2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-diethylacetamide is noted to participate in the corticosteroid receptor-mediated anti-inflammatory response. drugbank.com This suggests that the sulfonylpyridine scaffold can interact with pathways involved in regulating inflammation.

HDAC Inhibition: Histone deacetylase (HDAC) inhibitors, some of which are complex heterocyclic molecules, are known to have immunomodulatory activity. acs.org The development of covalent HDAC inhibitors has utilized sulfonylpyridine reactive groups, indicating a potential role for this scaffold in creating compounds that can modulate immune-related targets. acs.org

General Anti-inflammatory Activity: Hydrazone derivatives, which can be synthesized to include a pyridine core, have been reported to possess anti-inflammatory properties among a wide range of other biological activities. researchgate.net This further supports the potential of the broader class of pyridine-containing compounds to influence immune and inflammatory processes.

The pyridine ring is a core component of many established and experimental antimalarial drugs. Research has demonstrated that various pyridine derivatives exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One study investigated two series of pyridine derivatives for their activity against both chloroquine (B1663885) (CQ)-sensitive and CQ-resistant strains of the malaria parasite. doaj.orggoogle.comresearchgate.net The proposed mechanism for some of these compounds is the inhibition of the dihydrofolate reductase (DHFR) enzyme, which is crucial for parasite replication. doaj.orgresearchgate.net Another investigation focused on pyridine carboxamides and thiocarboxamides, identifying a thiopicolinamide derivative with potent, submicromolar activity against P. falciparum. nih.gov Additionally, hybrid molecules combining pyridine, pyrazole, and 1,3,5-triazine (B166579) structures have been designed as Pf-DHFR inhibitors, showing considerable activity against both sensitive and resistant parasite strains. core.ac.uk

| Compound Series / Name | Parasite Strain(s) | In Vitro Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyridine Derivative 2g | P. falciparum (CQ-resistant, RKL9) | 0.0402 µM | doaj.orggoogle.comresearchgate.net |

| Pyridine Derivative 2a | P. falciparum (CQ-resistant, RKL9) | 0.0660 µM | researchgate.net |

| Thiopicolinamide 13i | P. falciparum | 0.142 µM | nih.gov |

| Pyridine Pyrazole Triazine Hybrid 7s258 | P. falciparum (CQ-sensitive, 3D7) | 32.74 - 46.80 µM (range for series) | core.ac.uk |

| Pyridine Pyrazole Triazine Hybrid 7s5 | P. falciparum (CQ-resistant, Dd2) | 28.05 - 54.95 µM (range for series) | core.ac.uk |

Derivatives containing the pyridine scaffold have been extensively studied for their anticonvulsant properties, with many compounds showing efficacy in standard preclinical models of epilepsy.

The primary screening models used are the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to raise the seizure threshold. The activity of these compounds is often attributed to their interaction with GABA-A receptors. jchemrev.com For instance, a series of N'-(substituted) pyridine-4-carbohydrazides were designed based on the structural requirements of the pharmacophore for anticonvulsant activity and evaluated in MES and 6 Hz seizure models. researchgate.net Similarly, N-(pyridine-2-yl) derivatives of 2-azaspiro-diones were synthesized and tested in MES and scPTZ models, revealing a correlation between higher lipophilicity and stronger anticonvulsant efficacy. Other studies have successfully identified potent anticonvulsant agents among 1,4-dihydropyridine (B1200194) derivatives and 5-alkoxy- doaj.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives. nih.gov

| Compound Series / Name | Animal Model | Activity Metric (ED₅₀) | Reference |

|---|---|---|---|

| 5-alkoxy- doaj.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine 82 | MES test (mice) | 13.2 mg/kg | nih.gov |

| 5-alkoxy- doaj.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine 83 | MES test (mice) | 15.8 mg/kg | nih.gov |

| Pyridine-4-carbohydrazide PCH 6 | MES test (mice) | 128.3 mg/kg | researchgate.net |

| Pyridine-4-carbohydrazide PCH 6 | 6 Hz test (mice) | 53.3 mg/kg | researchgate.net |

| N-(pyridine-2-yl)-2-azaspiro-diones | MES & scPTZ tests (mice) | Active, structure-dependent |

The pyridine ring, particularly in its dihydropyridine (B1217469) form, is the foundational structure for a major class of antihypertensive drugs that act as calcium channel blockers. drugbank.com

The mechanism of action for many pyridine-based antihypertensives involves the inhibition of L-type voltage-gated Ca²⁺ channels. jchemrev.com This blockade prevents the influx of calcium into smooth muscle cells of the blood vessels, leading to vasodilation and a subsequent reduction in blood pressure. A study evaluating eighteen oxazolo[3,2-a]pyridine, thiazolo[3,2-a]pyridine, and pyrido[2,1-b]oxazine derivatives in spontaneously hypertensive rats found that eleven of the compounds caused a significant reduction in mean arterial blood pressure. nih.gov Four of these compounds demonstrated a particularly potent and long-lasting hypotensive effect, which, unlike many vasodilators, was not generally accompanied by reflex tachycardia. nih.gov This highlights the therapeutic potential of developing novel pyridine-based structures for the management of hypertension. jchemrev.comnih.gov

Anti-diabetic Activity

Research into the therapeutic potential of pyridine derivatives has identified several compounds with promising anti-diabetic properties. researchgate.netjchemrev.com These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in glucose metabolism. jchemrev.com For instance, certain functionalized dihydro-6H-chromeno[4,3-b]isoxazolo[4,5-e]pyridine heterocycles have demonstrated the ability to inhibit α-amylase activity. jchemrev.com Similarly, novel coumarin (B35378) fused pyridine derivatives have also been synthesized and evaluated for their anti-diabetic efficacy. jchemrev.com

One of the key targets in the management of diabetic complications is the aldose reductase enzyme. jchemrev.com Inhibition of this enzyme can prevent the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications. jchemrev.com Synthetic [pyrrolo[3,4-c]pyridine-1,3(2H)-dion-2-yl]alkanoic acid derivatives have been investigated for their in vitro inhibitory activity against rat lens aldose reductase, with some compounds showing significant efficacy. jchemrev.com Furthermore, hydroxypyridinone derivatives have also been developed and assessed for their ability to inhibit the aldose reductase enzyme. jchemrev.com

Another approach to managing type 2 diabetes involves the activation of glucokinase (GK), which acts as a glucose sensor and regulates glucose metabolism. jchemrev.com Certain 3,6-disubstituted pyridine carboxamide derivatives have been synthesized and found to be potent activators of glucokinase in in vitro assays. jchemrev.com The anti-hyperglycemic activity of some pyridine ring-containing compounds has been linked to the presence of specific hydrophobic groups. jchemrev.com

While the broader class of pyridine derivatives has shown considerable potential in the discovery of new anti-diabetic agents, specific data on the anti-diabetic activity of this compound is not extensively detailed in the currently available literature. Further studies are required to elucidate its specific mechanisms of action and therapeutic potential in the context of diabetes mellitus.

Analgesic Activity

The pyridine nucleus is a structural component of various compounds that have been investigated for their analgesic properties. zsmu.edu.uanih.gov Derivatives of azaheterocycles, including pyridine, are considered a promising class for the development of new analgesic drugs, potentially with improved safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). zsmu.edu.ua

Studies on 4-R-5-pyridine-1,2,4-triazole-3-thiol derivatives have indicated that this class of compounds may possess significant analgesic effects. zsmu.edu.ua In experimental models involving electrical irritation of the extremities in rats, certain compounds from this series demonstrated a notable reduction in pain response. zsmu.edu.ua

Furthermore, a series of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)triazolo[4,5-b]pyridines have been synthesized and evaluated for their analgesic activity using a modified Randall-Selitto analgesic assay. nih.gov Several of these imidazole (B134444) compounds exhibited analgesic effects superior to codeine and d-propoxyphene without demonstrating narcotic characteristics. nih.gov These compounds were found to elevate the pain threshold in both inflamed and normal feet, a characteristic not commonly observed with NSAIDs. nih.gov This suggests a potential for a new class of nonnarcotic analgesic and anti-inflammatory agents. nih.gov

While these findings highlight the potential of pyridine-containing structures in the development of new analgesics, specific research detailing the analgesic activity and mechanistic pathways of this compound is not prominently available in the reviewed scientific literature. Future investigations are necessary to determine if this specific compound or its close analogues possess clinically relevant analgesic properties.

Future Directions in the Academic Research of 4 3 Methanesulfonyl Propyl Pyridine

Development of Advanced Synthetic Methodologies for Structural Diversification

Future synthetic research will likely focus on creating a diverse library of analogues based on the 4-(3-Methanesulfonyl-propyl)-pyridine core. Advanced synthetic methodologies will be crucial for efficiently generating structural diversity to enable comprehensive structure-activity relationship (SAR) studies. The goal is to modify the core structure in a controlled and systematic manner to explore the chemical space and optimize for potential biological activity.

Key areas for synthetic exploration include:

Modification of the Pyridine (B92270) Ring: Introducing substituents (e.g., halogens, alkyl, aryl, amino, or hydroxyl groups) at various positions on the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and steric profile. This can be achieved through late-stage functionalization techniques, which are increasingly favored in medicinal chemistry.

Alteration of the Propyl Linker: The three-carbon chain connecting the pyridine and sulfone moieties can be varied in length, rigidity, and composition. Introducing unsaturation (double or triple bonds) or cyclic constraints (e.g., cyclopropane (B1198618) rings) could lock the molecule into specific conformations, potentially increasing affinity for a biological target.

Derivatization of the Sulfone Group: While the methyl group on the sulfone is simple, replacing it with larger alkyl, aryl, or functionalized groups could probe for additional binding interactions.

The table below outlines potential advanced synthetic strategies that could be employed for these diversification efforts.

| Synthetic Strategy | Description | Application to Scaffold | Potential Outcome |

| Multi-component Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. | Could be used to construct novel, highly substituted pyridine rings onto which the methanesulfonyl-propyl side chain is subsequently attached or incorporated. nih.gov | Rapid generation of a large library of diverse pyridine analogues. |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Buchwald-Hartwig amination that form carbon-carbon or carbon-heteroatom bonds. | Enables the introduction of a wide range of aryl, heteroaryl, and amino substituents onto the pyridine ring. nih.gov | Precise control over the substitution pattern of the pyridine core for fine-tuning electronic and steric properties. |

| C-H Activation/Functionalization | The direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. | Direct attachment of functional groups to specific C-H bonds on the pyridine ring or the alkyl linker. | More atom-economical and efficient synthesis of novel derivatives. |

Integration of High-Throughput Screening for Novel Biological Activities

With a diversified library of compounds in hand, the next logical step is to explore their biological activities. High-throughput screening (HTS) offers a powerful platform for rapidly assessing the effects of thousands of compounds on a wide array of biological targets or cellular processes. springernature.com Integrating HTS into the academic research of this compound derivatives would be a critical step in uncovering novel therapeutic potential.

The HTS workflow can be categorized into two main types of assays:

Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. For instance, a library of this compound analogues could be screened for inhibitory activity against a panel of protein kinases or proteases, which are common targets in oncology and infectious diseases. nih.gov

Cell-Based Assays: These assays assess the effect of a compound on whole cells, providing insights into its impact on complex biological pathways, cell viability, or specific cellular phenotypes. helsinki.fi For example, screening against various cancer cell lines could identify compounds with anti-proliferative activity. mdpi.com

The U.S. Tox21 program is an example of a large-scale HTS initiative that has screened thousands of chemicals against a multitude of cellular assays to profile their biological activities and potential toxicities. nih.govresearchgate.net A similar, albeit smaller-scale, approach could be applied to a focused library of this compound derivatives to create a comprehensive activity profile and identify promising hit compounds for further investigation.

Application of Advanced Computational Techniques for Predictive Modeling and Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, allowing for the rational design of molecules and the prediction of their properties before synthesis. nih.gov These techniques can significantly accelerate the research process and reduce costs by prioritizing the most promising compounds.

For the this compound scaffold, several computational approaches could be applied:

| Computational Technique | Description | Application to Scaffold |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. | If a biological target is identified via HTS, docking can be used to predict how derivatives of the scaffold bind to the target's active site. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. | Based on a set of active compounds, a pharmacophore model can be built to guide the design of new molecules with improved activity. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops a mathematical relationship between the chemical structure of a series of compounds and their biological activity. | A QSAR model can be created to predict the activity of unsynthesized analogues, helping to prioritize synthetic efforts. mdpi.com |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. | In silico ADMET prediction can be used to flag compounds that are likely to have poor pharmacokinetic properties early in the discovery process. mdpi.com |

These computational tools, when used in synergy with synthetic chemistry and HTS, create a powerful cycle of design, synthesis, and testing that can efficiently lead to the identification of optimized lead compounds. nih.gov

Exploration of Novel Molecular Targets for the this compound Scaffold

The pyridine nucleus is a "privileged scaffold" found in drugs targeting a vast range of biological targets. nih.gov This suggests that the this compound core could potentially interact with numerous, as-yet-unidentified molecular targets. Future research should therefore cast a wide net to explore these possibilities.

Based on the known activities of related pyridine-containing compounds, potential target classes to investigate include:

Protein Kinases: Many kinase inhibitors incorporate a pyridine ring. Screening a library of this compound derivatives against a panel of kinases could uncover novel inhibitors for cancer or inflammatory diseases. nih.gov

Tubulin: Certain pyridine-containing compounds are known to bind to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. This makes tubulin an attractive target for anticancer drug development. researchgate.net

Microbial Enzymes: Pyridine derivatives have shown promise as antibacterial agents. nih.gov The this compound scaffold could be explored for its ability to inhibit essential enzymes in multidrug-resistant bacteria.

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, GPCRs are involved in a multitude of physiological processes. The pyridine scaffold is a common feature in GPCR ligands.

Proteases: Inhibitors of proteases like Cathepsin L, which are involved in cancer metastasis and viral entry, are being actively investigated. nih.gov The unique structure of the this compound scaffold could offer a novel starting point for inhibitor design.

General Potential as a Scaffold for Novel Chemical Probes and Lead Compounds in Academic Research

The this compound structure holds significant promise as a foundational scaffold for two key applications in academic research: chemical probes and lead compounds.

As a chemical probe , a derivative of this scaffold could be developed to selectively interact with a specific biological target. By attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule), such a probe could be used to visualize the target protein within cells, study its function, and identify other interacting partners. The structural versatility of the scaffold allows for the systematic optimization of potency and selectivity required for a high-quality chemical probe.

As a lead compound in a drug discovery program, the this compound scaffold represents an attractive starting point. Its relatively simple structure allows for extensive chemical modification, and the presence of both the pyridine and sulfone groups provides a favorable profile for developing good pharmacokinetic properties. Initial hits identified through HTS can be systematically optimized through the iterative process of computational modeling and medicinal chemistry to improve potency, selectivity, and drug-like properties, ultimately leading to the development of novel therapeutic candidates. The extensive history of pyridine-containing molecules in approved drugs underscores the high potential of this scaffold class. nih.gov

Q & A

Basic: What are optimized synthetic routes for 4-(3-Methanesulfonyl-propyl)-pyridine, and how can reaction yields be improved?

Answer:

A viable approach involves introducing the methanesulfonyl group via oxidation of a thioether intermediate. For example, reacting 4-(3-mercaptopropyl)-pyridine with methyl iodide under basic conditions forms the thioether, followed by oxidation using hydrogen peroxide or mCPBA to yield the sulfonyl group . Key parameters for yield optimization include:

- Temperature control : Maintain 0–5°C during thioether formation to minimize disulfide byproducts.

- Oxidation conditions : Use a 2:1 molar ratio of H₂O₂ to thioether in acetic acid at 40°C for 12 hours (yields ~75–85%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product.

Basic: How do crystallographic studies inform the supramolecular interactions of this compound?

Answer:

The methanesulfonyl group introduces strong dipole-dipole interactions and hydrogen-bond acceptor sites. While direct X-ray data for this compound is unavailable, analogous pyridine derivatives (e.g., 4-(anthracen-9-yl)-pyridine) reveal:

- Intermolecular interactions : C–H⋯O hydrogen bonds between sulfonyl oxygen and pyridine C–H protons (expected d(H⋯O) ~2.6–2.8 Å) .

- Packing motifs : Layered networks stabilized by π-π stacking (d(Cg⋯Cg) ~3.6 Å) and sulfonyl-driven lamellar alignment .

Advanced: How does the electron-withdrawing methanesulfonyl group influence the reactivity of the pyridine ring in cross-coupling reactions?

Answer:

The sulfonyl group deactivates the pyridine ring, directing electrophilic substitution to the meta position. However, in Suzuki-Miyaura couplings, the sulfonyl-propyl side chain may sterically hinder boronic acid access. Strategies to mitigate this include:

- Pre-functionalization : Introduce coupling handles (e.g., halogens) prior to sulfonyl group installation .

- Catalyst optimization : Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) and excess K₂CO₃ to enhance turnover .

Advanced: What analytical techniques resolve contradictions in NMR data for sulfonyl-containing pyridines?

Answer:

Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility of the propyl chain. Methodological solutions include:

- Variable-temperature NMR : Identify dynamic effects (e.g., coalescence of proton signals at 60°C in DMSO-d₆).

- 2D experiments : NOESY correlations between pyridine H-2/6 and sulfonyl-adjacent CH₂ confirm spatial proximity .

- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental ¹³C shifts to validate assignments .

Basic: What safety protocols are critical when handling this compound?

Answer:

Based on structurally similar sulfonyl compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride):

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing.

- Storage : Keep under argon at 2–8°C in amber glass to prevent hygroscopic degradation .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can computational modeling predict the biological activity of sulfonyl-pyridine derivatives?

Answer:

QSAR models highlight the sulfonyl group’s role in enhancing membrane permeability (logP ~1.2) and hydrogen-bonding capacity (TPSA ~65 Ų). Key steps: